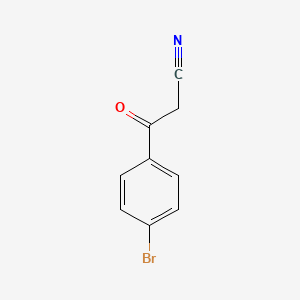
3-(4-Bromophenyl)-3-oxopropanenitrile
Cat. No. B1269170
Key on ui cas rn:
4592-94-3
M. Wt: 224.05 g/mol
InChI Key: HSNWUXWZCSDJPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07282516B2
Procedure details


A solution containing 9.4 g of KCN in 20 ml of water is prepared and then it is poured dropwise over a mixture containing 20 g of 2-bromo-1-(4-bromophenyl)ethanone dissolved in 800 ml of 90% ethanol. After stirring for 5 hours at RT, the solid formed is filtered and then it is rinsed with ice-cold water. The solid obtained is dissolved in 400 ml of water and then activated charcoal is added, the mixture is kept stirring for 20 minutes, and then filtered on Celite®. The filtrate obtained is treated with HCl at 10% and the white precipitate formed is filtered, washed with water and then dried under vacuum. 7.63 g of the expected compound are obtained. m.p.=164° C.






Identifiers


|
REACTION_CXSMILES
|
[C-:1]#[N:2].[K+].Br[CH2:5][C:6]([C:8]1[CH:13]=[CH:12][C:11]([Br:14])=[CH:10][CH:9]=1)=[O:7].C.Cl>O.C(O)C>[Br:14][C:11]1[CH:12]=[CH:13][C:8]([C:6](=[O:7])[CH2:5][C:1]#[N:2])=[CH:9][CH:10]=1 |f:0.1|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)C1=CC=C(C=C1)Br
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Six
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 5 hours at RT
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is prepared
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
it is poured dropwise over a mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
it is rinsed with ice-cold water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid obtained
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is kept stirring for 20 minutes
|
|
Duration
|
20 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered on Celite®
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the white precipitate formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=C1)C(CC#N)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.63 g | |
| YIELD: CALCULATEDPERCENTYIELD | 47.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

